
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a tert-butyl group, a hydroxyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted pentenoic acid or ester, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a strong base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学研究应用
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-4-methyl-
- 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-3-hydroxy-3-methyl-
- 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-5-methyl-
Uniqueness
Compared to similar compounds, 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
647024-60-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
4-tert-butyl-2-hydroxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6-7(10(2,3)4)5-8(11)9(6)12/h7,12H,5H2,1-4H3 |
InChI 键 |
IAERFZSLZIMFAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)CC1C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


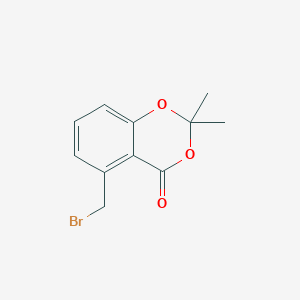
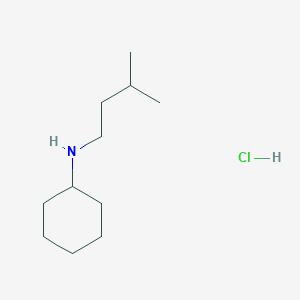
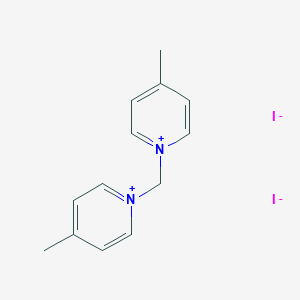
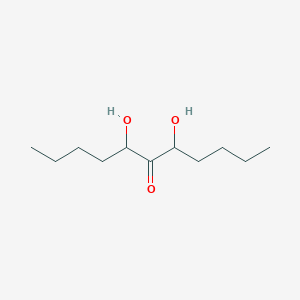
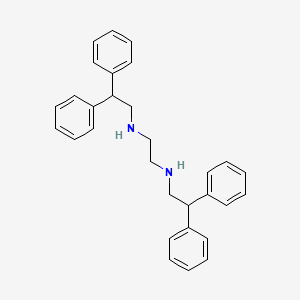
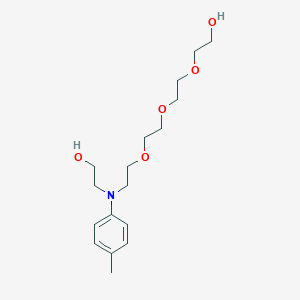



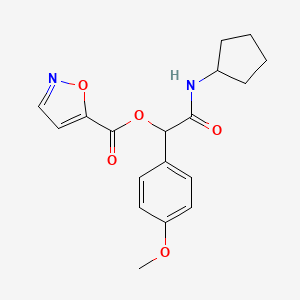
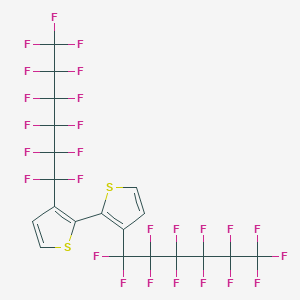
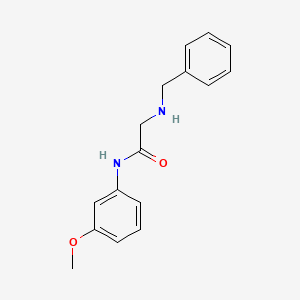
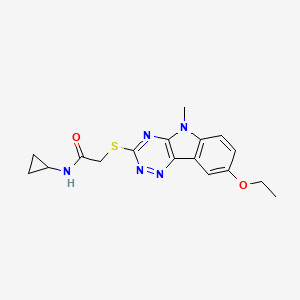
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)
